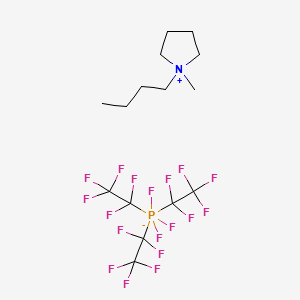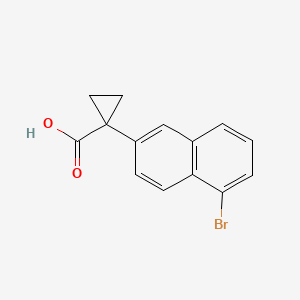
1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol . It is a derivative of naphthalene, featuring a bromine atom at the 5-position and a cyclopropane carboxylic acid group at the 1-position of the naphthalene ring .
Métodos De Preparación
The synthesis of 1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid typically involves the bromination of naphthalene followed by cyclopropanation and carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the cyclopropanation can be achieved using diazomethane or similar reagents . Industrial production methods may involve bulk synthesis and custom synthesis processes to ensure high purity and yield .
Análisis De Reacciones Químicas
1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Aplicaciones Científicas De Investigación
1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The bromine atom and the cyclopropane ring contribute to its reactivity and binding affinity with various biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical processes .
Comparación Con Compuestos Similares
1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Chloronaphthalen-2-YL)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoronaphthalen-2-YL)cyclopropane-1-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
1-(5-Iodonaphthalen-2-YL)cyclopropane-1-carboxylic acid: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and properties conferred by the bromine atom, which can influence its chemical behavior and applications .
Propiedades
Fórmula molecular |
C14H11BrO2 |
|---|---|
Peso molecular |
291.14 g/mol |
Nombre IUPAC |
1-(5-bromonaphthalen-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H11BrO2/c15-12-3-1-2-9-8-10(4-5-11(9)12)14(6-7-14)13(16)17/h1-5,8H,6-7H2,(H,16,17) |
Clave InChI |
IPDOZTIQDRKCIE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC3=C(C=C2)C(=CC=C3)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



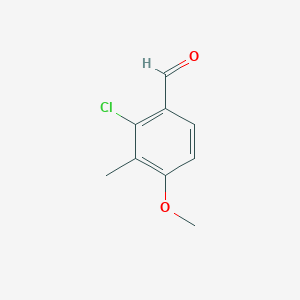
![4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B12085941.png)
![1,8-dibromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B12085942.png)

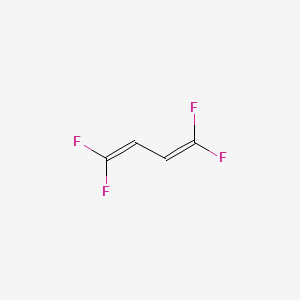
![1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone](/img/structure/B12085978.png)

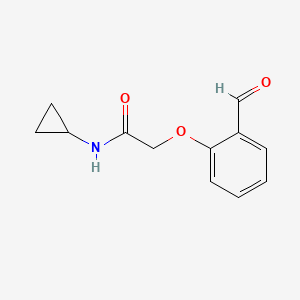
![4-Amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B12085991.png)

